molecular formula C45H43Cl2N5 B13093861 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine

3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine

Cat. No.: B13093861
M. Wt: 724.8 g/mol
InChI Key: XVUVIFXCIGBBOA-UHFFFAOYSA-N
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Description

3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with two methylenepiperidinyl groups, each linked to a chlorinated benzo-cycloheptapyridine moiety. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the benzo-cycloheptapyridine moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo-cycloheptapyridine structure.

    Chlorination: Introduction of the chlorine atom at the desired position on the benzo-cycloheptapyridine ring.

    Attachment of the methylenepiperidinyl groups: This step involves the reaction of the chlorinated benzo-cycloheptapyridine with methylenepiperidine derivatives under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Biological Research: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C45H43Cl2N5

Molecular Weight

724.8 g/mol

IUPAC Name

13-chloro-2-[4-[5-[1-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-2-methylidenepiperidin-4-yl]pyridin-3-yl]-2-methylidenepiperidin-1-yl]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

InChI

InChI=1S/C45H43Cl2N5/c1-28-21-32(15-19-51(28)44-40-13-11-38(46)24-34(40)9-7-30-5-3-17-49-42(30)44)36-23-37(27-48-26-36)33-16-20-52(29(2)22-33)45-41-14-12-39(47)25-35(41)10-8-31-6-4-18-50-43(31)45/h3-6,11-14,17-18,23-27,32-33,44-45H,1-2,7-10,15-16,19-22H2

InChI Key

XVUVIFXCIGBBOA-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(CCN1C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)C5=CC(=CN=C5)C6CCN(C(=C)C6)C7C8=C(CCC9=C7N=CC=C9)C=C(C=C8)Cl

Origin of Product

United States

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